molecular formula C19H20F3N5O3 B11001323 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone

Cat. No.: B11001323
M. Wt: 423.4 g/mol
InChI Key: XUIKPLJBRKPSNP-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines an indole moiety with a triazolopyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Triazolopyrazine Ring: This can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling of the Indole and Triazolopyrazine Units: This step typically involves a nucleophilic substitution reaction where the indole derivative reacts with a halogenated triazolopyrazine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolopyrazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the triazolopyrazine ring.

    Substitution: Substituted derivatives at the methoxyethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions of indole and triazolopyrazine derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the triazolopyrazine ring can form hydrogen bonds and π-π interactions with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-HYDROXYETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE
  • **2-{[1-(2-CHLOROETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE

Uniqueness

The uniqueness of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-[3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]-1-ETHANONE lies in its combination of an indole moiety with a triazolopyrazine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20F3N5O3

Molecular Weight

423.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone

InChI

InChI=1S/C19H20F3N5O3/c1-29-10-9-25-6-5-13-14(25)3-2-4-15(13)30-12-17(28)26-7-8-27-16(11-26)23-24-18(27)19(20,21)22/h2-6H,7-12H2,1H3

InChI Key

XUIKPLJBRKPSNP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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